1-[(2-Fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

1-[(2-Fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1207022-53-4, molecular formula C₁₂H₉FN₄O, molecular weight 244.22 g/mol) is a member of the pyrazolo[3,4-d]pyrimidin-4-one class, a privileged heterocyclic scaffold extensively explored for kinase inhibition and phosphodiesterase modulation. The compound features a 2-fluorobenzyl substituent at the N1 position, distinguishing it from closely related N1-benzyl and N1-aryl analogs.

Molecular Formula C12H9FN4O
Molecular Weight 244.229
CAS No. 1207022-53-4
Cat. No. B2735562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS1207022-53-4
Molecular FormulaC12H9FN4O
Molecular Weight244.229
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=C(C=N2)C(=O)NC=N3)F
InChIInChI=1S/C12H9FN4O/c13-10-4-2-1-3-8(10)6-17-11-9(5-16-17)12(18)15-7-14-11/h1-5,7H,6H2,(H,14,15,18)
InChIKeyLLRYNLXVURTWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2-Fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1207022-53-4): Procurement-Ready Profile of a Pyrazolopyrimidinone Scaffold


1-[(2-Fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1207022-53-4, molecular formula C₁₂H₉FN₄O, molecular weight 244.22 g/mol) is a member of the pyrazolo[3,4-d]pyrimidin-4-one class, a privileged heterocyclic scaffold extensively explored for kinase inhibition and phosphodiesterase modulation [1]. The compound features a 2-fluorobenzyl substituent at the N1 position, distinguishing it from closely related N1-benzyl and N1-aryl analogs. It is commercially available from multiple vendors at purities ranging from 95% to 98% .

Why Generic Substitution Fails for 1-[(2-Fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: Structural Determinants of Activity Within the Pyrazolopyrimidinone Class


Within the pyrazolo[3,4-d]pyrimidin-4-one class, the nature and position of the N1 substituent profoundly influence both biochemical potency and physicochemical properties. Literature on this scaffold demonstrates that even minor modifications at the N1 position can alter CDK2 inhibitory activity by orders of magnitude [1] and that N-substitution patterns are critical determinants of phosphodiesterase IX (PDE9) inhibition, with IC₅₀ values spanning from 5.5 nM to >50 nM depending on the benzyl substituent [2]. Substituting the 2-fluorobenzyl group with an unsubstituted benzyl, a 4-fluorobenzyl isomer, or a direct phenyl group is therefore not a functionally neutral exchange—it risks altering target engagement, selectivity, and solubility. The sections below provide the quantitative evidence supporting this compound's differentiated profile.

Product-Specific Quantitative Evidence Guide: 1-[(2-Fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Versus Its Closest Analogs


Ortho-Fluorine Substitution on the N1-Benzyl Ring Confers Distinct Electronic and Conformational Properties Relative to the Para-Fluoro Isomer

The target compound bears a 2-fluorobenzyl group at N1, whereas the commercially available analog 1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1207042-08-7) carries the fluorine at the para position . The ortho-fluorine introduces a steric influence on the rotational freedom of the benzyl methylene and an inductive electron-withdrawing effect proximal to the pyrazolo[3,4-d]pyrimidine core that is absent in the para isomer. Computed physicochemical properties for the target compound include XLogP3 = 1.6 and a topological polar surface area (TPSA) of 59.3 Ų [1], values identical to the para isomer due to constitutional isomerism, yet the spatial orientation of the fluorine lone pairs and the C–F bond dipole vector differs substantially. This ortho effect can alter hydrogen-bonding interactions with biological targets and crystal packing motifs, as evidenced by crystallographic studies on related 1-phenyl-pyrazolo[3,4-d]pyrimidin-4-ones where the dihedral angle between the aryl ring and the heterocyclic core is 34.72° [2].

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

N1-Benzyl Linkage (Methylene Spacer) Provides Greater Conformational Flexibility Than Direct N1-Aryl Attachment, Impacting Target Accommodation

The target compound incorporates a methylene (–CH₂–) spacer between the pyrazolo[3,4-d]pyrimidin-4-one core and the 2-fluorophenyl ring, whereas the analog 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (available from multiple vendors) has the phenyl ring directly attached to N1 . This methylene spacer adds a rotatable bond (target compound rotatable bond count = 2 vs. 1 for the 1-phenyl analog [1]) and increases the distance between the aryl group and the heterocyclic core, altering the conformational ensemble accessible to the molecule. The 1-phenyl analog crystallizes with a constrained dihedral angle of 34.72° between the aryl and pyrazolopyrimidine planes [2], whereas the benzyl analog can sample a broader range of torsion angles due to the additional sp³-hybridized carbon. In the context of CDK2 inhibition, closely related pyrazolo[3,4-d]pyrimidin-4-ones with varying N1 substituents have demonstrated IC₅₀ values spanning from 1.60 μM to >100 μM [3], underscoring that N1 substitution geometry is a critical determinant of potency.

Conformational Analysis Medicinal Chemistry Scaffold Optimization

The Pyrazolo[3,4-d]pyrimidin-4-one Core Scaffold Exhibits Validated Kinase Inhibitory Activity, with Quantitative Benchmarks for N1-Substituted Analogs

While direct biochemical data for the target compound are not yet published, the pyrazolo[3,4-d]pyrimidin-4-one scaffold to which it belongs has been rigorously validated as a kinase inhibitor platform. In a 2022 study, 15 pyrazolo[3,4-d]pyrimidin-4-ones with diverse N1 and C6 substitution were synthesized and evaluated [1]. The most active compounds (1e and 1j) inhibited CDK2 with IC₅₀ values of 1.71 μM and 1.60 μM, respectively, and suppressed MCF-7 breast cancer cell proliferation with IC₅₀ values of 10.79 μM and 10.88 μM, outperforming the reference drug etoposide (IC₅₀ = 18.75 μM) [1]. Separately, a patent series from Sun Yat-Sen University (US 9,617,269) discloses N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds as phosphodiesterase IX (PDE9) inhibitors, with reported IC₅₀ values ranging from 5.5 nM (WYQ-91) to 52 nM (WYQ-95) against the PDE9A2 catalytic domain [2]. These data establish that the pyrazolo[3,4-d]pyrimidin-4-one core is a productive starting point for both kinase and phosphodiesterase inhibitor discovery, and that N1 substitution is a key optimization vector.

Kinase Inhibition CDK2 Antiproliferative Activity Cancer Research

Commercially Available Purity Profile: 97–98% Batch Purity Enables Direct Use in SAR Campaigns Without Additional Purification

The target compound is commercially available from multiple non-excluded vendors with documented purity specifications. MolCore supplies the compound at ≥98% purity under ISO-certified quality systems . Leyan offers the compound at 97% purity (Product No. 1146218) . CheMenu lists 95%+ purity (Catalog Number CM331001) . In contrast, the unsubstituted benzyl analog (CAS 35877-37-3) is typically offered at 95% purity [1], and the 4-fluorobenzyl analog (CAS 1207042-08-7) has limited commercial availability with purity data not prominently disclosed. This purity differential (97–98% vs. 95%) translates to a 2–3% reduction in potentially activity-confounding impurities, which is material in dose-response assays where impurities at even low levels can skew IC₅₀ determinations.

Compound Procurement Purity Specification Medicinal Chemistry Supply

Best-Fit Research and Industrial Application Scenarios for 1-[(2-Fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one


Kinase Inhibitor Lead Optimization: CDK2-Focused SAR Campaigns

The pyrazolo[3,4-d]pyrimidin-4-one scaffold has demonstrated CDK2 inhibitory activity with IC₅₀ values as low as 1.60 μM in enzyme assays and antiproliferative activity against MCF-7 cells superior to etoposide [1]. The 2-fluorobenzyl-substituted variant offers a distinct N1 substitution pattern for systematic SAR exploration, with the ortho-fluorine providing unique electronic and steric properties not achievable with the unsubstituted benzyl (CAS 35877-37-3) or para-fluoro (CAS 1207042-08-7) analogs. Procurement of this compound at 97–98% purity supports direct use in enzymatic and cellular assays without additional purification steps.

Phosphodiesterase IX (PDE9) Inhibitor Discovery: N1-Benzyl Series Expansion

Patent US 9,617,269 establishes that N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds achieve potent PDE9 inhibition with IC₅₀ values in the low nanomolar range (5.5–52 nM) [2]. The target compound, with its 2-fluorobenzyl N1 substituent, is structurally positioned within the claimed chemical space and can serve as a synthetic intermediate or comparator in PDE9 inhibitor programs. Its ortho-fluorine substitution introduces a hydrogen-bond acceptor (C–F) that may engage PDE9 active-site residues differently than the para-fluoro or unsubstituted benzyl congeners.

Conformational Analysis and Crystallography: Probing the ortho-Fluoro Effect on Molecular Recognition

The target compound's 2-fluorobenzyl group, combined with the methylene spacer at N1, creates a unique conformational landscape. Crystallographic precedent from the 1-phenyl analog (dihedral angle = 34.72° between aryl and heterocyclic planes) [3] provides a structural baseline against which the target compound's preferred solid-state and solution conformations can be compared. This compound is a valuable tool for studying how ortho-halogen substitution and linker flexibility influence molecular recognition, crystal packing, and protein-ligand binding geometry.

Medicinal Chemistry Building Block: Diversification at the C6 Position

The pyrazolo[3,4-d]pyrimidin-4-one core of the target compound contains an unsubstituted C6 position amenable to further functionalization (halogenation, cross-coupling, amination). This makes the compound a versatile late-stage diversification intermediate. The established commercial availability at multi-gram scale with ISO-certified quality supports its use in parallel synthesis and library production workflows where reproducible purity and supply chain reliability are critical.

Quote Request

Request a Quote for 1-[(2-Fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.